N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of 2,4-dichlorobenzaldehyde with 1-phenylpyrazolo[3,4-d]pyrimidin-4-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The compound can react with nucleophiles, leading to the substitution of the chlorophenyl group.
Oxidation and reduction:
Condensation reactions: The compound can participate in further condensation reactions with other aldehydes or amines.
Common Reagents and Conditions
Common reagents for these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing or reducing agents such as potassium permanganate or sodium borohydride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation or reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal chemistry: The compound has been studied for its potential as a CDK2 inhibitor, which could make it useful in cancer treatment.
Biological research: Its ability to inhibit specific enzymes makes it a valuable tool for studying cellular processes and signaling pathways.
Chemical biology: The compound can be used as a probe to investigate the function of various biological targets.
Mechanism of Action
The mechanism of action of N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the ATP-binding site of CDK2, the compound prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and have similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and are used in similar research applications.
Uniqueness
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 compared to other similar compounds .
Properties
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N6/c19-13-7-6-12(16(20)8-13)9-23-25-17-15-10-24-26(18(15)22-11-21-17)14-4-2-1-3-5-14/h1-11H,(H,21,22,25)/b23-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTNUUBAZSCXBC-NUGSKGIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NN=CC4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)N/N=C/C4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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